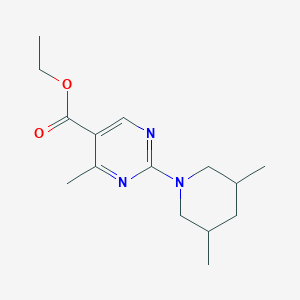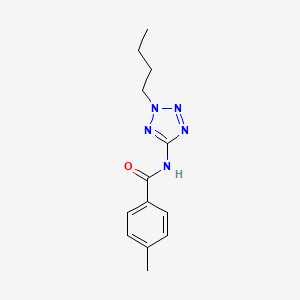
N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide
描述
N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. It was initially developed as an antiviral agent but later found to have potent anti-cancer effects. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs) and has been shown to selectively target and destroy tumor blood vessels, leading to tumor cell death.
作用机制
N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide exerts its anti-tumor effects by selectively targeting and destroying tumor blood vessels. It binds to and activates the STING (stimulator of interferon genes) pathway, leading to the production of pro-inflammatory cytokines and chemokines. This results in the recruitment of immune cells to the tumor microenvironment, leading to the destruction of tumor blood vessels and subsequent tumor cell death.
Biochemical and physiological effects:
N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has been shown to induce a range of biochemical and physiological effects in preclinical studies. It increases the production of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the tumor microenvironment. It also inhibits angiogenesis, the process of forming new blood vessels, which is necessary for tumor growth and metastasis. N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has some limitations for use in lab experiments. It has poor solubility in water and requires the use of organic solvents for administration, which can complicate experimental design. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has shown variable efficacy in different tumor models, suggesting that its anti-tumor effects may be tumor-specific.
未来方向
There are several potential future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective VDAs that can target tumor blood vessels with greater specificity. Another area of interest is the combination of N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide with other cancer therapies, such as immunotherapy or targeted therapy. Additionally, the use of N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide as a biomarker for predicting response to therapy or monitoring treatment efficacy is an area of active research. Overall, N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has shown great promise as a cancer therapy and is a promising candidate for further research and development.
科学研究应用
N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has been extensively studied in preclinical and clinical trials for its anti-tumor properties. It has been shown to induce tumor regression and improve survival rates in various animal models of cancer, including lung, breast, and colon cancer. N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(2-butyltetrazol-5-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-4-9-18-16-13(15-17-18)14-12(19)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPKMBPDWYVBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B4436476.png)
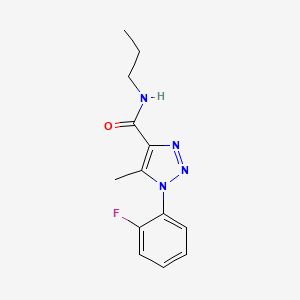

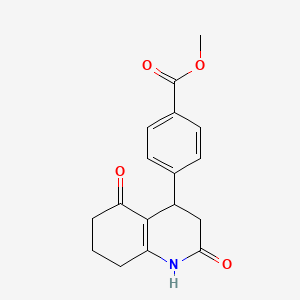
![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)



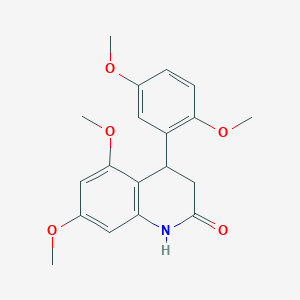
![N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436548.png)
